molecular formula C25H30N8OS.2HCl B1150305 PF 3758309 dihydrochloride

PF 3758309 dihydrochloride

カタログ番号 B1150305
分子量: 563.55
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potent PAK4 inhibitor (IC50 = 1.3 nM;  Kd = 2.7 nM). Inhibits proliferation and anchorage-independent growth of a panel of tumor cell lines in vitro. Suppresses growth of human HCT116 and A549 tumor cell xenografts in mice. Orally available.

科学的研究の応用

Oncogenic Signaling and Tumor Growth Inhibition

  • Application : PF 3758309 has been identified as a potent inhibitor of oncogenic signaling and tumor growth, particularly in cancers with aberrant Rho-family GTPase activation. It acts as an ATP-competitive inhibitor of PAK4, a p21-activated kinase.
  • Mechanism : This compound inhibits phosphorylation of PAK4 substrates, modulates signaling pathways including those linked to p53, and regulates cell proliferation and survival.
  • Impact : In tumor models, PF 3758309 has shown efficacy in inhibiting tumor growth and modulating PAK4-dependent pathways.
  • Reference : (Murray et al., 2010)

Enhanced Sensitivity to Chemotherapeutic Agents

  • Application : PF 3758309 enhances the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines.
  • Mechanism : This enhancement is achieved by suppressing cell growth and inhibiting the expression of proteins like HIF-1α, palladin, and α-SMA both in vitro and in vivo.
  • Impact : The combination of PF 3758309 with gemcitabine has been found to maximally inhibit tumor growth, suggesting potential targeted therapy in pancreatic cancer management.
  • Reference : (Wang et al., 2019)

Drug Repositioning in Osteoclast-Mediated Disorders

  • Application : The potential of repurposing PF 3758309 to treat osteoclast-mediated disorders has been explored.
  • Mechanism : PF 3758309 inhibits the differentiation of osteoclasts by targeting PAK4, impacting preosteoclast fusion, podosome formation, and migration.
  • Impact : The drug showed in vivo antiresorptive activity in bone erosion models and antiosteoclastogenic activity in human-derived cells, indicating relevance in bone and mineral research.
  • Reference : (Choi et al., 2015)

特性

製品名

PF 3758309 dihydrochloride

分子式

C25H30N8OS.2HCl

分子量

563.55

IUPAC名

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride

InChI

InChI=1S/C25H30N8OS.2ClH/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16;;/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31);2*1H/t19-;;/m1../s1

SMILES

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2.Cl.Cl

同義語

N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide dihydrochloride

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。